Dibenzo(e,k)acephenanthrylene
Overview
Description
Dibenzo(e,k)acephenanthrylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 . It is a complex organic compound that is part of a class of molecules characterized by multiple aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms and 14 hydrogen atoms . The structure is also available as a 2D Mol file .Physical and Chemical Properties Analysis
This compound has a molecular weight of 302.37 g/mol . The predicted density is 1.313±0.06 g/cm3, the melting point is 229-230 °C, and the predicted boiling point is 552.3±17.0 °C .Scientific Research Applications
Supramolecular Polymer Construction
Dibenzo[24]crown-8, a host molecule, combined with benzylamine-modified tetraphenylethenes (guest molecules), was used to create supramolecular polymers. These polymers exhibit reversible assembling-disassembling and tunable aggregation-induced emission, controlled by acid-base treatments. This demonstrates the potential of dibenzo derivatives in the construction of dynamic, responsive materials (Bai et al., 2015).
Nanoribbon Synthesis
Dibenzo[e,l]pyrene cores are integral in the synthesis of a series of monodisperse ribbon-type polyphenylenes. These cores facilitate dehydrogenation and improve reaction yields, highlighting their role in the creation of large-scale polyaromatic hydrocarbons, which could have applications in materials science and nanotechnology (Fogel et al., 2009).
Cation Binding Studies
Research on dibenzo[3n]crown-n macrocycles provides insights into their ability to bind various cations. These studies are crucial for understanding molecular recognition and could inform the development of new sensors or separation technologies (Yapar & Erk, 2002).
Aggregation-Induced Emission
Diphenyldibenzofulvene derivatives, including 8-Phenylbenzo[e]acephenanthrylene, show novel aggregation-induced emission. This property is pivotal for developing new light-emitting materials and could have implications in the fields of organic electronics and photonics (Tong et al., 2007).
Properties
IUPAC Name |
hexacyclo[11.10.1.02,11.04,9.014,19.020,24]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-7-16-13-22-17(12-15(16)6-1)14-23-19-9-4-3-8-18(19)20-10-5-11-21(22)24(20)23/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQIPRLBRNOUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC=C4)C6=CC=CC=C6C5=CC3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174607 | |
Record name | Dibenzo(e,k)acephenanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206-06-4 | |
Record name | Naphtho[2,3-b]fluoranthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(e,k)acephenanthrylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000206064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(e,k)acephenanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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